1-(4-Fluoro-6-methoxypyridin-2-YL)ethanone
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Overview
Description
1-(4-Fluoro-6-methoxypyridin-2-YL)ethanone is an organic compound with a molecular formula of C8H8FNO2 It is a derivative of pyridine, characterized by the presence of a fluoro and methoxy group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-6-methoxypyridin-2-YL)ethanone typically involves the reaction of 4-fluoro-6-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-6-methoxypyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 1-(4-Fluoro-6-methoxypyridin-2-YL)acetic acid.
Reduction: 1-(4-Fluoro-6-methoxypyridin-2-YL)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-6-methoxypyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-6-methoxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The fluoro and methoxy groups on the pyridine ring can participate in hydrogen bonding and hydrophobic interactions with target proteins, affecting their function. The carbonyl group can also form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
1-(4-Fluoro-6-methoxypyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(6-Fluoro-4-methoxypyridin-2-YL)ethanone: Similar structure but different position of the fluoro and methoxy groups.
1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone: Similar structure but different position of the fluoro and methoxy groups.
1-(4-Fluorophenyl)-2-methylpyridin-3-YL)ethanone: Contains a phenyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1393576-78-7 |
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Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.15 g/mol |
IUPAC Name |
1-(4-fluoro-6-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)7-3-6(9)4-8(10-7)12-2/h3-4H,1-2H3 |
InChI Key |
RLQKNNWWXIRUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)F)OC |
Origin of Product |
United States |
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